molecular formula C13H13BrN2O2S B10884935 N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide

N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide

Cat. No.: B10884935
M. Wt: 341.23 g/mol
InChI Key: UBZNXVFNNOPCSO-UHFFFAOYSA-N
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Description

N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide is a complex organic compound characterized by the presence of a thiazole ring, a bromophenyl group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazole intermediate.

    Hydroxyethyl Side Chain Addition: The hydroxyethyl side chain is added via a nucleophilic addition reaction, typically using an epoxide or a halohydrin as the starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl side chain can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiourea (NH~2~CSNH~2~) can be employed under mild conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl side chain can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acetamide: Similar structure but lacks the thiazole ring and hydroxyethyl side chain.

    2-(4-Bromophenyl)thiazole: Contains the thiazole ring and bromophenyl group but lacks the hydroxyethyl side chain.

    4-Bromo-2-hydroxyacetophenone: Contains the bromophenyl and hydroxyethyl groups but lacks the thiazole ring.

Uniqueness

N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, bromophenyl group, and hydroxyethyl side chain allows for diverse interactions with biological targets, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of N1-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide, highlighting its synthesis, chemical behavior, applications, and unique properties

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

N-[3-[2-(4-bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H13BrN2O2S/c1-9(17)15-13-16(6-7-19-13)8-12(18)10-2-4-11(14)5-3-10/h2-7,12,18H,8H2,1H3

InChI Key

UBZNXVFNNOPCSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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